(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid

Description

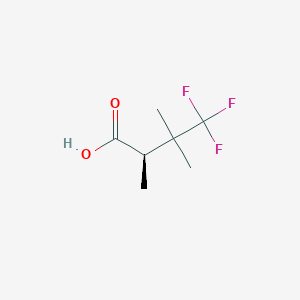

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4,4,4-trifluoro-2,3,3-trimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-4(5(11)12)6(2,3)7(8,9)10/h4H,1-3H3,(H,11,12)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUWLCURNQRRIG-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)C(C)(C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the alkylation of a suitable carboxylic acid derivative with trifluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming carboxylate derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the notable applications of (2R)-4,4,4-trifluoro-2,3,3-trimethylbutanoic acid is its potential use in cancer treatment. Research indicates that this compound exhibits a significant inhibitory effect on the ATPase activity of the TIP48/TIP49 complex, which is implicated in tumor growth. A patent describes its use as a therapeutic agent for tumors, suggesting that it may serve as a lead compound for developing new anticancer drugs .

Pharmaceutical Formulations

The compound can also be utilized in pharmaceutical formulations due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients. The trifluoromethyl group contributes to improved pharmacokinetic properties, making it suitable for incorporation into drug delivery systems .

Materials Science

Fluorinated Polymers

In materials science, this compound is explored for synthesizing fluorinated polymers. These polymers are known for their chemical resistance and thermal stability. The incorporation of trifluoromethyl groups into polymer chains can significantly enhance their performance in harsh environments .

Case Study: Polymer Synthesis

A case study highlighted the synthesis of a novel fluorinated polymer using this compound as a monomer. The resulting polymer demonstrated superior mechanical properties and resistance to solvents compared to traditional polymers. This application underscores the compound's versatility in creating advanced materials for industrial applications .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Antitumor agent | Inhibits ATPase activity in tumors |

| Pharmaceutical formulations | Enhances solubility and bioavailability | |

| Materials Science | Fluorinated polymers | Improved chemical resistance and stability |

| Advanced materials | Superior mechanical properties |

Mechanism of Action

The mechanism by which (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid exerts its effects is largely dependent on its ability to interact with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, often leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Physical Properties :

- Melting point: 31°C; Boiling point: 167°C .

- Higher acidity (pKa ~1.5–2.5) due to the electron-withdrawing trifluoromethyl group.

Comparison :

The absence of methyl groups in 4,4,4-trifluorobutyric acid results in lower steric hindrance and higher water solubility compared to the target compound. However, the target’s methyl groups enhance lipophilicity, making it more suitable for lipid-rich environments .

(R)-4,4,4-Trifluoro-3-hydroxybutanoic Acid

Molecular Formula : C₄H₅F₃O₃

Key Features :

- Hydroxyl group at C3 instead of methyl groups.

- Chiral center at C3.

Physical Properties :

- Optical rotation: [α]D = +15.1 (R-enantiomer) .

- Higher polarity due to the hydroxyl group, leading to increased solubility in polar solvents.

Comparison :

The hydroxyl group in this analog introduces hydrogen-bonding capability, which is absent in the target compound. This difference significantly impacts metabolic pathways and reactivity in esterification reactions .

4,4,4-Trifluoro-3,3-dimethylbutanoic Acid

Molecular Formula : C₆H₉F₃O₂

Key Features :

- No stereogenic center at C2.

Structural Data :

- SMILES:

CC(C)(CC(=O)O)C(F)(F)F. - Collision cross-section (CCS) predictions available for gas-phase studies.

4,4,4-Trifluoro-2-methylbutanoic Acid

Molecular Formula : C₅H₇F₃O₂

Key Features :

- Single methyl group at C2.

Physical Properties :

Comparison :

The reduced branching at C3 in this compound lowers its molecular weight and may improve bioavailability compared to the target’s 2,3,3-trimethyl structure. However, the target’s additional methyl groups could enhance metabolic stability .

4,4,4-Trifluoro-2,2,3,3-tetrakis(trifluoromethyl)butanoic Acid

Molecular Formula : C₈HF₁₅O₂

Key Features :

- Highly fluorinated with four trifluoromethyl groups.

Comparison : This compound exhibits extreme acidity (pKa <1) and hydrophobicity, making it unsuitable for biological applications. The target compound’s balance of methyl and trifluoromethyl groups offers a more practical profile for synthetic intermediates .

Biological Activity

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid is a fluorinated organic compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5H8F3O2

- Molecular Weight : 210.07 g/mol

- SMILES Notation : OCC@@HC=O

The trifluoromethyl groups in the structure enhance lipophilicity and metabolic stability, which can influence biological interactions.

- Inhibition of Enzymatic Activity : Research indicates that this compound exhibits inhibitory effects on specific ATPase complexes. This inhibition can lead to altered cellular signaling pathways associated with tumor growth and proliferation .

- Modulation of Receptor Activity : The compound has been identified as a modulator of nuclear receptors such as RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma), which plays a critical role in immune response regulation and inflammation .

- Antitumor Properties : Preliminary studies suggest that this compound may have potential antitumor effects by disrupting ATPase activity in cancer cells, leading to reduced cell viability .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell proliferation in a dose-dependent manner. The compound was shown to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 10 | ATPase inhibition |

| HeLa (Cervical) | 12 | Cell cycle arrest |

Case Study 2: In Vivo Studies

In vivo studies using murine models have indicated that administration of the compound led to significant tumor regression without notable toxicity. The study highlighted the compound's potential as a therapeutic agent in oncology.

Research Findings

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties with high oral bioavailability and a half-life suitable for therapeutic use.

- Safety Profile : Toxicological assessments indicate low acute toxicity levels; however, further long-term studies are required to fully understand its safety profile.

- Synergistic Effects : Combining this compound with existing chemotherapeutic agents showed enhanced efficacy against resistant cancer cell lines.

Q & A

Q. What synthetic routes are available for preparing (2R)-4,4,4-trifluoro-2,3,3-trimethylbutanoic acid, and how can stereochemical integrity be maintained?

Methodological Answer: The synthesis typically involves enantioselective methods using chiral auxiliaries or catalysts. For example, (R)-configured intermediates can be prepared via resolution with (R)-1-phenylethylammonium salts, as demonstrated in analogous trifluoro-hydroxybutanoic acid syntheses . Key steps include:

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data markers should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1730 cm and hydroxyl (O-H) bands at ~3460 cm in intermediates .

- NMR : signals for methyl groups (δ 1.2–1.5 ppm) and trifluoromethyl-coupled protons (e.g., splitting patterns in CDCl) . is critical for resolving trifluoromethyl environments .

- Specific Rotation : Compare experimental [α]D values to literature data (e.g., +21.0° for methyl (R)-4,4,4-trifluoro-3-hydroxybutanoate in CHCl) to confirm configuration .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data arising from steric hindrance or dynamic effects in trifluoromethylated compounds?

Methodological Answer:

- Variable-Temperature NMR : Use low-temperature to slow conformational exchange and resolve overlapping signals .

- DFT Calculations : Model predicted chemical shifts and compare with experimental data to assign ambiguous peaks.

- Heteronuclear Coupling Analysis : Leverage coupling constants to probe spatial arrangements of trifluoromethyl groups .

Q. What strategies optimize enantiomeric excess (ee) in multi-step syntheses of this compound, and how are impurities tracked?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral columns (e.g., amylose- or cellulose-based) to monitor ee ≥99% .

- Intermediate Trapping : Isolate and characterize stereochemically sensitive intermediates (e.g., diols like (R)-4,4,4-trifluoro-1,3-butanediol) to prevent racemization .

- Reaction Optimization : Adjust catalysts (e.g., Ru-BINAP systems) and solvents (e.g., EtOH for hydrogen-bond stabilization) to enhance stereoselectivity .

Q. How do fluorination patterns influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Metabolic Stability Studies : Compare hydrolysis rates of trifluoromethyl esters (e.g., ethyl 4,4,4-trifluoroacetoacetate) vs. non-fluorinated analogs to assess resistance to esterases .

- Bioisosteric Replacements : Evaluate trifluoromethyl groups as substitutes for methyl or hydroxyl groups in target engagement assays (e.g., fluorinated benzothiazepines ).

Data Contradiction Analysis

Q. How should researchers address discrepancies between computed and experimental physicochemical properties (e.g., boiling points, optical rotation)?

Methodological Answer:

- Re-examine Purification : Trace impurities (e.g., residual solvents or diastereomers) can skew boiling points or optical data. Repetitive recrystallization or flash chromatography is recommended .

- Calibrate Instruments : Validate polarimeters and NMR spectrometers with certified standards (e.g., sucrose for [α]D) .

- Collaborative Validation : Cross-check data with independent labs to rule out instrument-specific artifacts .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Specific Rotation ([α]D) | +21.0° (c=4.78, CHCl) | |

| δ -65 ppm (CF) | ||

| Chiral HPLC Purity | ≥99% ee | |

| IR (C=O) | 1730 cm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.